7-Methoxy-3,7-dimethyloctan-1-ol
CAS No.: 38376-28-2
Cat. No.: VC7971978
Molecular Formula: C11H24O2
Molecular Weight: 188.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38376-28-2 |
|---|---|
| Molecular Formula | C11H24O2 |
| Molecular Weight | 188.31 g/mol |
| IUPAC Name | 7-methoxy-3,7-dimethyloctan-1-ol |
| Standard InChI | InChI=1S/C11H24O2/c1-10(7-9-12)6-5-8-11(2,3)13-4/h10,12H,5-9H2,1-4H3 |
| Standard InChI Key | HAGATCKFXSBCCQ-UHFFFAOYSA-N |
| SMILES | CC(CCCC(C)(C)OC)CCO |
| Canonical SMILES | CC(CCCC(C)(C)OC)CCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
7-Methoxy-3,7-dimethyloctan-1-ol features a ten-carbon chain (octanol derivative) with methyl groups at positions 3 and 7, a methoxy group at position 7, and a hydroxyl group at position 1. The IUPAC name explicitly defines this substitution pattern, distinguishing it from isomers like 3,7-dimethyl-7-methoxyoctan-2-ol (CAS 41890-92-0) .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 38376-28-2 | |
| Molecular Formula | ||
| Molecular Weight | 188.307 g/mol | |
| Exact Mass | 188.178 g/mol | |
| HS Code | 2909499000 |
The HS code 2909499000 classifies it under "ether-alcohols and derivatives," subject to a 5.5% MFN tariff .
Physicochemical Properties
Limited experimental data exist for this compound. Publicly available resources report unknown values for density, boiling point, and melting point . Computational predictions suggest a LogP of 2.60, indicating moderate lipophilicity, and a polar surface area (PSA) of 29.46 Ų, reflecting limited hydrogen-bonding capacity .
Table 2: Predicted and Experimental Properties
| Property | Value | Method/Source |
|---|---|---|
| LogP | 2.60 | Calculated |
| PSA | 29.46 Ų | Calculated |
| Boiling Point | Not Available | Experimental |
| Flash Point | Not Available | Experimental |
Synthesis and Industrial Production
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Alkoxylation: Reaction of alcohols with alkyl halides in basic conditions.
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Hydrogenation: Reduction of ketone precursors.
The compound’s downstream applications suggest use as an intermediate in fragrance or surfactant production, though direct evidence is lacking .
These data suggest low systemic toxicity for the analog, though extrapolation to the 1-ol derivative requires caution.
Research Gaps and Future Directions
Critical uncertainties include:
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Physicochemical Data: Experimental determination of boiling point, solubility, and stability.
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Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies.
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Ecotoxicity: Environmental fate and aquatic toxicity profiles.
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